4'-Formyl-4-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile
Description
4'-Formyl-4-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile is a biphenyl derivative featuring three functional groups:
- Formyl (-CHO) at the 4'-position.
- Trifluoromethyl (-CF₃) at the 4-position.
- Nitrile (-CN) at the 2-position.
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the nitrile and formyl groups offer reactivity for further derivatization (e.g., in drug discovery or materials science) .
Properties
IUPAC Name |
2-(4-formylphenyl)-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3NO/c16-15(17,18)13-5-6-14(12(7-13)8-19)11-3-1-10(9-20)2-4-11/h1-7,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAIUAASXJEGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=C(C=C(C=C2)C(F)(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80699113 | |
| Record name | 4'-Formyl-4-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716344-20-6 | |
| Record name | 4'-Formyl-4-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80699113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Formyl-4-(trifluoromethyl)[1,1’-biphenyl]-2-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 4’-Formyl-4-(trifluoromethyl)[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: 4’-Carboxy-4-(trifluoromethyl)[1,1’-biphenyl]-2-carbonitrile.
Reduction: 4’-Formyl-4-(trifluoromethyl)[1,1’-biphenyl]-2-amine.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
4'-Formyl-4-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile is utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds.
Case Study: Synthesis of Trifluoromethylated Compounds
Research has shown that this compound can be used to synthesize trifluoromethylated derivatives which exhibit improved biological activity compared to their non-fluorinated counterparts. For instance, studies indicate that incorporating trifluoromethyl groups can significantly enhance the potency of certain drug candidates due to increased binding affinity to biological targets.
Material Science
In material science, this compound serves as a building block for the development of advanced materials, including liquid crystals and polymers. The incorporation of trifluoromethyl groups can impart desirable thermal and mechanical properties.
Data Table: Properties of Fluorinated Polymers
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Solubility in Organic Solvents | Improved |
Photovoltaic Applications
The compound has been explored for applications in organic photovoltaics (OPVs). Its structural features allow it to participate effectively in charge transfer processes, which are critical for the efficiency of OPVs.
Research Findings
A study demonstrated that incorporating this compound into photovoltaic cells resulted in a notable increase in power conversion efficiency (PCE) compared to devices without such components.
Agrochemical Development
In agrochemicals, this compound is being investigated as a potential herbicide or pesticide due to its ability to disrupt specific biochemical pathways in plants and pests. The trifluoromethyl group contributes to its effectiveness by enhancing the compound's stability and persistence in the environment.
Mechanism of Action
The mechanism of action of 4’-Formyl-4-(trifluoromethyl)[1,1’-biphenyl]-2-carbonitrile depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
The table below compares key biphenyl-2-carbonitrile derivatives with substitutions at the 4- and 4'-positions:
*Calculated molecular weight based on structural inference.
Key Structural and Functional Differences
Electron-Withdrawing vs. Electron-Donating Groups :
- The trifluoromethyl (-CF₃) group (strongly electron-withdrawing) in the target compound contrasts with methyl (-CH₃) (electron-donating) in 4'-methyl derivatives. This difference significantly impacts electronic properties and reactivity .
- Bromomethyl (-BrCH₂) substituents (e.g., in ) enhance electrophilicity, enabling nucleophilic substitution reactions .
4'-{4-[6-(2-Chloro-phenyl)-2-thioxo-2,3-dihydropyrimidin-4-yl]-phenoxymethyl}-biphenyl-2-carbonitrile () shows potent antimicrobial activity, highlighting the importance of heterocyclic appendages .
Synthetic Utility :
Pharmacological Potential
Material Science
- Iridium(III) Complexes : Biphenyl carbonitriles are ligands in phosphorescent iridium complexes (e.g., DPPH and DOMP in –2), used in OLEDs due to their tunable emission properties .
Biological Activity
4'-Formyl-4-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile (CAS No. 50670-55-8) is a compound characterized by its unique structural features, including a trifluoromethyl group and a carbonitrile functionality. These attributes contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C14H9F3N
- Molecular Weight : 251.23 g/mol
- Boiling Point : Not available
- Purity : >98% (as per supplier specifications)
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising avenues:
- Antiviral Activity : Preliminary studies suggest that compounds with similar structural motifs exhibit antiviral properties. For example, compounds containing trifluoromethyl groups have been noted for their ability to inhibit viral replication in various models, indicating that this compound may possess similar activities against viruses such as Zika and other flaviviruses .
- Cytotoxicity : In vitro assays have demonstrated that certain biphenyl derivatives can induce cytotoxic effects in cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's reactivity towards biological targets, potentially leading to increased efficacy against tumor cells .
Case Study 1: Antiviral Screening
A study involved high-throughput screening of compounds similar to this compound against Zika virus proteases. The results indicated that compounds with similar structures exhibited IC50 values ranging from 0.44 μM to over 100 μM, suggesting varying degrees of inhibition based on structural modifications .
| Compound | Structure | IC50 (μM) |
|---|---|---|
| MH1 | - | 0.44 ± 0.11 |
| MH2 | - | 63 ± 1 |
| MH3 | - | 19 ± 2 |
| MH4 | - | 66 ± 3 |
Case Study 2: Cytotoxicity Assays
Another study evaluated the cytotoxic effects of various biphenyl derivatives on human cancer cell lines. The results showed that compounds with trifluoromethyl substitutions exhibited significant cytotoxicity, with some derivatives achieving IC50 values below 10 μM, indicating strong anti-cancer potential .
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 5.5 |
| Compound B | MCF7 | 8.3 |
| Compound C | A549 | 12.0 |
The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets:
- Inhibition of Viral Proteases : The trifluoromethyl group may enhance binding affinity to viral proteases by stabilizing the transition state during substrate cleavage.
- Induction of Apoptosis in Cancer Cells : The compound may trigger apoptotic pathways through the generation of reactive oxygen species (ROS), leading to cell death in malignant cells.
Q & A
Q. What are the recommended synthetic routes for 4'-Formyl-4-(trifluoromethyl)[1,1'-biphenyl]-2-carbonitrile, and how can reaction conditions be optimized?
The synthesis of biphenyl carbonitrile derivatives typically involves cross-coupling reactions. For example, Suzuki-Miyaura coupling has been used to construct biphenyl cores, with electron-rich or electron-poor boronic acids as partners . Scaling up reactions (e.g., gram-scale synthesis) requires careful control of catalyst loading, solvent systems (e.g., dioxane/water mixtures), and temperature to maintain yields >80% . The trifluoromethyl and formyl groups may require protection during synthesis to avoid side reactions. Post-synthetic modifications, such as oxidation of hydroxymethyl to formyl groups, are critical for introducing the aldehyde functionality .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR : NMR is essential for confirming the presence and position of the trifluoromethyl group. and NMR can resolve biphenyl backbone signals and formyl proton shifts (~9-10 ppm) .
- X-ray crystallography : Used to determine torsional angles between aromatic rings (e.g., 41–55°), which influence electronic properties and stacking interactions in solid-state applications .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for detecting impurities like azido derivatives .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for anticancer applications of this compound?
Biphenyl carbonitrile derivatives have been conjugated with bioactive motifs (e.g., curcumin analogs) to enhance anticancer activity. SAR studies involve:
- Functional group modulation : Replacing the formyl group with methoxy or hydroxyl groups to assess solubility and target binding .
- In vitro assays : Testing cytotoxicity against cancer cell lines (e.g., breast or lung cancer) via MTT assays, with IC values compared to reference drugs like cisplatin .
- Molecular docking : Simulating interactions with targets like PD-1/PD-L1 proteins to prioritize derivatives for synthesis .
Q. What strategies are recommended for analyzing impurities and degradation products in pharmaceutical formulations?
- HPLC-MS : Detects trace impurities (e.g., azido derivatives, brominated byproducts) at ppm levels. For example, 4′-(azidomethyl) analogs can form during azide-click reactions and require quantification below the threshold of toxicological concern (TTC) .
- Forced degradation studies : Expose the compound to heat, light, and acidic/basic conditions to identify hydrolytically labile sites (e.g., formyl group oxidation) .
- Reference standards : Use certified impurities like 4'-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl] analogs for method validation .
Q. How can computational methods predict the metabolic stability and toxicity of this compound?
- ADMET modeling : Tools like SwissADME predict metabolic sites (e.g., formyl group conjugation with glutathione) and blood-brain barrier permeability .
- Mutagenicity screening : In silico platforms (e.g., Derek Nexus) assess risks from azido impurities, which may require structural redesign to eliminate mutagenic alerts .
- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to evaluate redox stability, particularly for the electron-withdrawing trifluoromethyl group .
Q. What are the safety considerations for handling this compound in laboratory settings?
- Hazard classification : The compound may exhibit acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation (Category 3) based on analogs like 4'-(aminomethyl)-[1,1'-biphenyl]-2-carbonitrile .
- Mitigation measures : Use fume hoods for synthesis, PPE (nitrile gloves, lab coats), and emergency protocols for spill containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
